molecular formula C19H18ClN3O2 B2594069 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol CAS No. 850801-99-9

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2594069
CAS No.: 850801-99-9
M. Wt: 355.82
InChI Key: ORFGEPTUDRQERT-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, a methyl group, and an ethoxyphenol group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Ethoxyphenol Group: The ethoxyphenol group can be attached through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Amino-5-(4-fluorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol: Similar structure but with a fluorine atom instead of chlorine.

    2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol: Similar structure but with a bromine atom instead of chlorine.

    2-[2-Amino-5-(4-methylphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-3-25-14-8-9-15(16(24)10-14)18-17(11(2)22-19(21)23-18)12-4-6-13(20)7-5-12/h4-10,24H,3H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGEPTUDRQERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC=C(C=C3)Cl)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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